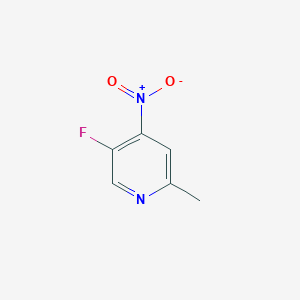

5-Fluoro-2-methyl-4-nitropyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-methyl-4-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c1-4-2-6(9(10)11)5(7)3-8-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRFCQAUQGMHBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization Methodologies and Elucidation of Molecular Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton (¹H) NMR Spectral Analysis

Chemical Shift Perturbations Due to Substituents

A detailed analysis of chemical shift perturbations for the protons in 5-Fluoro-2-methyl-4-nitropyridine is contingent on experimental data. Generally, the electron-withdrawing nature of the nitro group at the 4-position and the fluorine atom at the 5-position would be expected to cause a downfield shift (higher ppm) for the adjacent aromatic protons. The methyl group at the 2-position, being electron-donating, would typically induce an upfield shift (lower ppm) for nearby protons. However, the precise values remain undetermined without experimental spectra.

Spin-Spin Coupling Patterns for Connectivity

The connectivity of the protons in the pyridine (B92270) ring would be revealed through spin-spin coupling. The coupling constants (J values) between adjacent protons would provide definitive evidence of their spatial relationships. Furthermore, coupling between the fluorine atom and adjacent protons (H-F coupling) would be expected, resulting in characteristic splitting patterns. The absence of spectral data precludes the analysis of these patterns.

Carbon-13 (¹³C) NMR Spectral Analysis

Quaternary Carbon Resonance Assignment

The ¹³C NMR spectrum would allow for the identification of all carbon atoms in the molecule, including the quaternary carbons (C-2, C-4, and C-5) which are bonded to the methyl, nitro, and fluoro substituents, respectively. The chemical shifts of these carbons are highly sensitive to the electronic effects of the attached groups. The carbon attached to the nitro group (C-4) would likely appear significantly downfield, while the carbon attached to the fluorine (C-5) would show a characteristic large one-bond C-F coupling constant. Without experimental data, these assignments remain hypothetical.

Two-Dimensional NMR Techniques for Comprehensive Elucidation

Advanced two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in providing an unambiguous assignment of all proton and carbon signals. COSY spectra would confirm proton-proton connectivities, while HSQC and HMBC spectra would establish one-bond and multiple-bond correlations between protons and carbons, respectively. This comprehensive analysis is not feasible without the raw spectral data.

Correlation Spectroscopy (COSY)

A COSY experiment would be fundamental in identifying proton-proton (H-H) coupling networks within the molecule. For this compound, this would primarily reveal the coupling between the two aromatic protons on the pyridine ring. The protons at position 3 (H3) and position 6 (H6) are expected to show a correlation cross-peak, confirming their through-bond connectivity. The protons of the methyl group at position 2 would not show any correlation to the aromatic protons in a standard COSY spectrum, as they are separated by more than three bonds.

Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy

HSQC spectroscopy would be employed to establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This technique would definitively link the signals of the aromatic protons (H3 and H6) to their respective carbon atoms (C3 and C6) and the methyl protons to the methyl carbon (C2-CH₃).

Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy

The methyl protons and the C2 and C3 carbons of the pyridine ring.

The H3 proton and carbons C2, C4, and C5.

The H6 proton and carbons C4 and C5. These correlations are instrumental in confirming the substitution pattern on the pyridine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity

A NOESY experiment provides information about the spatial proximity of atoms, regardless of their bonding. This would be particularly useful for confirming the relative positions of the substituents. Expected NOESY cross-peaks would include:

A correlation between the methyl protons and the H3 proton, indicating their proximity on the ring.

A potential correlation between the H6 proton and the fluorine atom at position 5, or between the H6 proton and the nitro group at position 4, which would help to confirm the geometry.

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Characteristic Absorption Frequencies of Nitro, Fluoro, and Methyl Groups

In the IR spectrum of this compound, specific absorption bands would confirm the presence of its key functional groups.

| Functional Group | Type of Vibration | Expected Frequency (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretching | ~1520 |

| Nitro (NO₂) | Symmetric Stretching | ~1350 |

| C-F | Stretching | ~1230 |

| Methyl (CH₃) | Asymmetric Stretching | ~2960 |

| Methyl (CH₃) | Symmetric Stretching | ~2870 |

The nitro group (NO₂) typically shows two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. The carbon-fluorine (C-F) bond would produce a strong absorption in the fingerprint region. The methyl (CH₃) group would be identified by its characteristic C-H stretching vibrations. The presence of the aromatic pyridine ring would also contribute to several bands in the spectrum, including C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region and C-H bending vibrations.

Analysis of Pyridine Ring Vibrations

The vibrational characteristics of the pyridine ring in this compound are elucidated through Fourier-Transform Infrared (FTIR) spectroscopy. The substitution pattern, involving a fluorine atom, a methyl group, and a nitro group, influences the positions of the characteristic ring stretching and bending vibrations.

The C-C stretching vibrations within the aromatic ring, which are prominent in pyridine derivatives, are expected to appear in the 1400-1650 cm⁻¹ region. researchgate.net For analogous molecules like 2-amino-3-methyl-5-nitropyridine (B21948), these bands are observed with strong intensity. nih.gov The C-N stretching vibration typically lies in the 1200-1400 cm⁻¹ range. niscpr.res.in The presence of the electron-withdrawing nitro group and the electronegative fluorine atom can cause shifts in these frequencies compared to unsubstituted pyridine.

The C-H stretching vibrations of the remaining hydrogen atoms on the pyridine ring are anticipated in the 3000-3100 cm⁻¹ region. niscpr.res.in Additionally, in-plane and out-of-plane C-H bending vibrations contribute to the fingerprint region of the spectrum. The substituent groups also exhibit their own characteristic vibrations. The nitro group (NO₂) typically shows strong asymmetric and symmetric stretching bands. For similar nitro-substituted pyridines, these are found around 1570-1485 cm⁻¹ and 1370-1320 cm⁻¹, respectively. nih.gov The methyl group (CH₃) will have its own set of stretching and deformation modes. nih.gov

Table 1: Expected FTIR Vibrational Frequencies for this compound based on Analogous Compounds

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretching (Aromatic) | 3100 - 3000 | Medium-Weak |

| C-H Stretching (Methyl) | 2943 - 2857 | Medium |

| C=C & C=N Ring Stretching | 1650 - 1400 | Strong-Medium |

| NO₂ Asymmetric Stretching | 1570 - 1485 | Strong |

| NO₂ Symmetric Stretching | 1370 - 1320 | Strong |

| C-F Stretching | ~1230 | Strong |

| C-N Stretching | 1400 - 1200 | Medium |

| C-H In-plane Bending | 1300 - 1000 | Medium |

Note: Data is inferred from spectroscopic studies of structurally similar compounds like 2-amino-3-methyl-5-nitropyridine and 2-hydroxy-5-methyl-3-nitro pyridine. nih.govniscpr.res.in

Raman Spectroscopy Applications

Raman spectroscopy serves as a complementary technique to FTIR for the structural elucidation of this compound. It is particularly useful for observing symmetric vibrations and vibrations involving non-polar bonds, which may be weak or absent in the FTIR spectrum. Studies on similar molecules, such as 2-(α-methylbenzylamino)-5-nitropyridine, have utilized Raman spectroscopy to investigate structural conformations at various temperatures. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and probing the structure of this compound through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of a molecule. nih.gov For this compound, with a chemical formula of C₆H₅FN₂O₂, the expected exact mass can be calculated. HRMS can distinguish this compound from other molecules with the same nominal mass but different elemental formulas, thus confirming its identity with high confidence. The ability to determine elemental compositions for small molecules up to 400 Da from accurate mass measurements is a key advantage of this technique. nih.gov

Table 2: Molecular Formula and Mass Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₅FN₂O₂ |

| Molecular Weight (Nominal) | 156 g/mol |

Note: Data is based on the known chemical formula of the compound.

Fragmentation Pathways and Structural Information

Electron Ionization (EI) mass spectrometry induces fragmentation of the parent molecule, and the resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecular structure. The analysis of these fragmentation pathways offers valuable structural information.

For this compound, several key fragmentation pathways can be proposed based on the known behavior of related nitroaromatic and heterocyclic compounds. nih.govnih.gov

Loss of Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the cleavage of the C-NO₂ bond, leading to the loss of a nitro radical (•NO₂) or nitrogen dioxide. This would result in a significant fragment ion.

Loss of Methyl Radical: Cleavage of the bond between the pyridine ring and the methyl group can lead to the loss of a methyl radical (•CH₃).

Loss of CO: Pyridine rings and other aromatic systems can undergo ring cleavage, often involving the loss of stable neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN).

Loss of Fluorine: The C-F bond can also cleave, leading to the loss of a fluorine radical (•F).

The relative abundance of these fragment ions depends on their stability. The study of these pathways, often aided by tandem mass spectrometry (MS/MS), allows for the detailed structural confirmation of the molecule. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique provides insights into the electronic structure of conjugated systems.

The UV-Vis spectrum of this compound is characterized by electronic transitions within the π-system of the substituted pyridine ring. nih.gov The presence of the nitro group, a strong chromophore, and the conjugation within the aromatic ring are the primary contributors to its UV absorption.

Correlation of Electronic Structure with Absorption Maxima

The absorption maxima (λ_max) in the UV-Vis spectrum are directly related to the energy gaps between the electronic orbitals of the molecule, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orglumenlearning.com

For this compound, two main types of transitions are expected:

π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch These transitions are typically high in intensity and are associated with the conjugated aromatic system. For similar aminonitropyridine derivatives, these transitions result in strong, broad absorption bands. nih.gov

n → π* transitions: This type of transition involves the promotion of a non-bonding electron (from the nitrogen of the pyridine ring or the oxygens of the nitro group) to a π* antibonding orbital. libretexts.orguzh.ch These transitions are generally lower in energy (occur at longer wavelengths) and have lower intensity compared to π → π* transitions. libretexts.orgtanta.edu.eg

The positions of the substituents (fluoro, methyl, and nitro groups) influence the energy levels of the molecular orbitals. Electron-withdrawing groups like the nitro group can lower the energy of the LUMO, narrowing the HOMO-LUMO gap and causing a bathochromic (red) shift to longer wavelengths. tanta.edu.eg Theoretical calculations on similar molecules show that the HOMO is often distributed over the pyridine ring, while the LUMO is concentrated on the nitro group, facilitating charge-transfer character in the electronic transition. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-3-methyl-5-nitropyridine |

| 2-hydroxy-5-methyl-3-nitro pyridine |

| 2-(α-methylbenzylamino)-5-nitropyridine |

| Pyridine |

| Hydrogen Cyanide |

X-ray Crystallography for Solid-State Molecular Architecture

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Due to the absence of specific crystallographic data for this compound, we turn to the detailed structural analysis of 4-Methyl-3-nitropyridin-2-amine to illustrate the type of information that can be gleaned from such studies. In the crystal structure of 4-Methyl-3-nitropyridin-2-amine, the pyridine ring is essentially planar. nih.gov The nitro group, however, is slightly twisted out of the plane of the pyridine ring, with a dihedral angle of 15.5(3)°. nih.gov An intramolecular hydrogen bond is observed between one of the hydrogen atoms of the amino group and an oxygen atom of the nitro group. nih.gov

The bond lengths and angles within the molecule provide a wealth of information about its electronic structure. The precise values for bond lengths, bond angles, and torsion angles for 4-Methyl-3-nitropyridin-2-amine, as determined by X-ray crystallography, are presented in the interactive tables below.

Table 1: Selected Bond Lengths for 4-Methyl-3-nitropyridin-2-amine

| Atom 1 | Atom 2 | Bond Length (Å) |

| C1 | C2 | 1.387 |

| C2 | C3 | 1.391 |

| C3 | C4 | 1.378 |

| C4 | N1 | 1.341 |

| N1 | C5 | 1.345 |

| C5 | C1 | 1.382 |

| C3 | N2 | 1.457 |

| N2 | O1 | 1.233 |

| N2 | O2 | 1.230 |

| C5 | N3 | 1.340 |

| C4 | C6 | 1.498 |

Data is representative of a closely related analog, 4-Methyl-3-nitropyridin-2-amine.

Table 2: Selected Bond Angles for 4-Methyl-3-nitropyridin-2-amine

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C5 | N1 | C4 | 117.8 |

| C1 | C2 | C3 | 118.9 |

| C4 | C3 | C2 | 120.5 |

| N1 | C4 | C3 | 121.3 |

| N1 | C5 | C1 | 122.3 |

| C2 | C1 | C5 | 119.2 |

| O1 | N2 | O2 | 122.1 |

| O1 | N2 | C3 | 119.0 |

| O2 | N2 | C3 | 118.9 |

| N3 | C5 | N1 | 117.4 |

| N3 | C5 | C1 | 120.3 |

| N1 | C4 | C6 | 117.9 |

| C3 | C4 | C6 | 120.8 |

Data is representative of a closely related analog, 4-Methyl-3-nitropyridin-2-amine.

Table 3: Selected Torsion Angles for 4-Methyl-3-nitropyridin-2-amine

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |

| C4 | C3 | N2 | O1 | -164.5 |

| C2 | C3 | N2 | O1 | 15.8 |

| C4 | C3 | N2 | O2 | 15.8 |

| C2 | C3 | N2 | O2 | -164.5 |

| C2 | C1 | C5 | N1 | -0.3 |

| C2 | C1 | C5 | N3 | 179.4 |

| C3 | C4 | N1 | C5 | -0.2 |

| C6 | C4 | N1 | C5 | -179.8 |

Data is representative of a closely related analog, 4-Methyl-3-nitropyridin-2-amine.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular forces, including hydrogen bonding and π–π stacking interactions. In the case of 4-Methyl-3-nitropyridin-2-amine, the crystal structure reveals the presence of inversion dimers formed through intermolecular N–H···N hydrogen bonds between the amino group of one molecule and the pyridine nitrogen of a neighboring molecule. nih.gov This interaction creates a characteristic R22(8) ring motif. nih.gov

Furthermore, the packing of these dimers is stabilized by π–π stacking interactions between the pyridine rings of adjacent molecules. nih.gov The centroid-to-centroid distance between these stacked rings is 3.5666(15) Å, indicating a significant attractive interaction. nih.gov Additionally, a short contact between an oxygen atom of the nitro group and the π-system of a neighboring pyridine ring is observed, suggesting the presence of N–O···π interactions that further contribute to the stability of the crystal lattice. nih.gov

These intermolecular forces dictate the macroscopic properties of the crystalline material, such as its melting point and solubility. A thorough understanding of these interactions is crucial for crystal engineering and the design of materials with specific physical properties. While this analysis is based on a structural analog, it provides a strong framework for predicting the types of intermolecular interactions that would likely govern the crystal packing of this compound.

Reactivity and Mechanistic Investigations of 5 Fluoro 2 Methyl 4 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing electron-deficient aromatic rings like the pyridine (B92270) system in 5-Fluoro-2-methyl-4-nitropyridine. wikipedia.org The reaction proceeds through a mechanism where a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. wikipedia.org The presence of strong electron-withdrawing groups is essential to activate the ring for this type of transformation. youtube.com

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which facilitates nucleophilic attack, particularly at the C2 (ortho) and C4 (para) positions. In the case of this compound, the reactivity at different positions is governed by the combined electronic effects of the substituents and the pyridine nitrogen.

C4 Position : This position holds a powerful electron-withdrawing nitro group, which strongly activates the ring towards nucleophilic attack.

C5 Position : This position is ortho to the activating nitro group and para to the ring nitrogen. It also bears a fluorine atom, which is an effective leaving group in SNAr reactions. The convergence of these activating factors makes the C5 position the most electrophilic and, therefore, the primary site for nucleophilic attack, leading to the displacement of the fluoride (B91410) ion.

Other Positions : The C2 position is activated by the ring nitrogen but is substituted with an electron-donating methyl group, which slightly reduces its electrophilicity. The C3 and C6 positions are less activated for nucleophilic attack compared to C5.

Consequently, SNAr reactions on this compound are highly regioselective, with nucleophiles preferentially substituting the fluorine atom at the C5 position.

The efficiency and regioselectivity of SNAr reactions on this compound are critically dependent on the electronic properties of the nitro and fluoro groups.

Influence of the Nitro Group : The nitro group at the C4 position is the primary activating group for the SNAr reaction. wikipedia.org Its strong electron-withdrawing nature (-I and -R effects) significantly reduces the electron density of the pyridine ring, making it highly susceptible to attack by nucleophiles. Crucially, it stabilizes the negatively charged Meisenheimer intermediate through resonance, delocalizing the charge onto its oxygen atoms. wikipedia.org This stabilization lowers the activation energy for the rate-determining step of the reaction, thereby increasing the reaction rate. youtube.com The placement of the nitro group para to the ring nitrogen and ortho to the leaving group creates a highly activated system for nucleophilic substitution.

Influence of the Fluoro Group : The fluorine atom at C5 serves as an excellent leaving group in SNAr reactions. This may seem counterintuitive given the strength of the carbon-fluorine bond. However, in the two-step SNAr mechanism, the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. youtube.com The high electronegativity of fluorine makes the C5 carbon atom more electrophilic and thus more prone to attack. The leaving group ability in many SNAr reactions follows the order F > Cl > Br > I, which is the reverse of that seen in SN2 reactions. wikipedia.orgscispace.com This "element effect" highlights the importance of the inductive electron withdrawal by the halogen in facilitating the initial, rate-limiting nucleophilic addition step. scispace.com

The combined influence of the strongly activating nitro group and the good leaving group ability of fluorine makes this compound a highly reactive substrate for SNAr reactions, proceeding with high efficiency and predictable regioselectivity at the C5 position.

The reaction mechanism is generally understood to be a two-step process: a rate-limiting addition of the nucleophile to form the Meisenheimer intermediate, followed by a rapid elimination of the leaving group to restore aromaticity. wikipedia.orgrsc.org However, for some systems, a concerted mechanism, where bond-formation and bond-breaking occur in a single step, has been proposed. scispace.com

Solvent effects play a significant role in the kinetics of SNAr reactions. Polar aprotic solvents (e.g., DMSO, DMF) are known to accelerate these reactions. rsc.org For reactions involving amine nucleophiles, base catalysis is often observed, where a second equivalent of the amine acts as a general base to remove a proton from the zwitterionic intermediate, facilitating the reaction. acs.org

Table 1: Kinetic Data for the Reaction of 1-Fluoro-2,4-dinitrobenzene with Piperidine (B6355638) in Various Aprotic Solvents This table presents data for a related compound to illustrate typical kinetic parameters in SNAr reactions. rsc.org

| Solvent | kA (L mol-1 s-1) | Base Catalysis |

| Toluene | 0.44 | Yes |

| Dioxane | 2.19 | Yes |

| Ethyl acetate (B1210297) | 5.30 | Yes |

| Acetone | 14.1 | Yes |

| Acetonitrile | 32.7 | No |

| Nitromethane | 40.7 | No |

Transformations Involving the Nitro Group

The nitro group of this compound is a versatile functional group that can undergo various transformations, most notably reduction to an amino group.

The reduction of the aromatic nitro group is a fundamental transformation in organic synthesis, providing access to amino compounds which are valuable synthetic intermediates. The nitro group of this compound can be readily reduced to a primary amine, yielding 4-amino-5-fluoro-2-methylpyridine (B593846).

This transformation can be accomplished using a variety of reducing agents and conditions. semanticscholar.orggoogle.com The choice of reagent is often guided by the presence of other functional groups in the molecule to ensure chemoselectivity. Common methods include:

Catalytic Hydrogenation : This method involves reacting the substrate with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. thieme-connect.com It is generally a clean and high-yielding method.

Metal/Acid Reduction : Classic methods involve the use of a metal, such as iron, tin, or zinc, in an acidic medium like hydrochloric acid or acetic acid. semanticscholar.orgorgsyn.org

Transfer Hydrogenation : Reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) can be used as a source of hydrogen in the presence of a catalyst like Pd/C.

Other Reagents : Tin(II) chloride (SnCl₂) in hydrochloric acid is another effective reagent for this reduction. A milder alternative involves using iron powder with ammonium chloride in an ethanol (B145695)/water mixture, which can be beneficial for sensitive substrates. thieme-connect.com

Under controlled conditions, it is possible to isolate intermediates of the reduction process, such as nitroso and hydroxylamine (B1172632) derivatives, although the fully reduced amine is the most common product. mdpi.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Typical Product |

| H₂, Pd/C | Methanol (B129727) or Ethanol, room temp. | Amine |

| Fe, HCl | Heat | Amine |

| SnCl₂, HCl | Room temp. or heat | Amine |

| Fe, NH₄Cl | Ethanol/Water, reflux | Amine |

| Na₂S₂O₄ (Sodium dithionite) | Aqueous solution | Amine |

Rearrangements and Migrations of the Nitro Group

While reduction is the most common fate of the nitro group, rearrangements and migrations can occur under specific reaction conditions, though they are less frequently encountered for this specific compound.

In some nucleophilic substitution reactions on nitropyridines, migration of the nitro group has been observed as a side reaction. thieme-connect.com This can happen if the nitro group itself is displaced by a nucleophile, followed by re-nitration of an available position on an aromatic ring.

Reactivity at the Methyl Group

The methyl group at the 2-position of the pyridine ring is a site of potential reactivity, influenced by the electronic effects of the other ring substituents.

The functionalization of the methyl group on pyridine rings is a common strategy in organic synthesis. For 2-methyl-4-nitropyridine (B19543) derivatives, the methyl group's protons are acidic due to the electron-withdrawing nature of the nitro group and the pyridine ring nitrogen. This allows for deprotonation with a strong base to form a nucleophilic carbanion, which can then react with various electrophiles. However, the presence of the fluorine atom at the 5-position in this compound would further enhance the acidity of the methyl protons, potentially facilitating functionalization reactions such as aldol (B89426) condensations or alkylations under appropriate basic conditions. While specific studies on this compound are not prevalent, the general reactivity pattern of related nitropyridines suggests that functionalization at the methyl group is a viable synthetic pathway.

Table 1: Plausible Radical Bromination of this compound

| Reactant | Reagents | Probable Product | Reaction Type |

| This compound | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | 2-(Bromomethyl)-5-fluoro-4-nitropyridine | Free Radical Halogenation |

Ring Transformation and Rearrangement Reactions

The pyridine ring, particularly when substituted with electron-withdrawing groups, can participate in various ring transformation and rearrangement reactions.

Degenerate ring transformations are a class of reactions where the pyridine ring is opened and then reclosed to regenerate a pyridine ring, often with a scrambling of substituents. These transformations typically proceed through a nucleophilic attack on the electron-deficient pyridine ring, leading to a ring-opened intermediate that subsequently cyclizes. For nitropyridines, the strong electron-withdrawing nature of the nitro group makes the ring susceptible to such nucleophilic attack. nih.gov While specific studies on the degenerate ring transformation of this compound are not documented, the general mechanism involves the attack of a nucleophile at an electron-poor carbon atom of the pyridine ring, leading to the formation of an open-chain intermediate. This intermediate can then re-cyclize to form a pyridine ring. The presence of the nitro and fluoro groups in this compound would significantly activate the ring towards such transformations.

Sigmatropic shifts and electrocyclic reactions are pericyclic reactions that can occur in appropriately substituted pyridine derivatives.

Sigmatropic Shifts: A notable example of a sigmatropic shift in pyridine chemistry is the nih.govnih.gov sigmatropic shift observed in the synthesis of 3-nitropyridines. researchgate.netntnu.no This rearrangement involves the migration of a nitro group from the nitrogen atom of an N-nitropyridinium intermediate to the C3 position of the pyridine ring. researchgate.netntnu.no While this specific reaction applies to the synthesis of nitropyridines rather than a rearrangement of a pre-formed nitropyridine, it highlights the potential for such pericyclic reactions in the pyridine system. For this compound itself, a direct intramolecular sigmatropic shift of the existing substituents under typical thermal or photochemical conditions is not a commonly reported reaction pathway.

Electrocyclic Reactions: Electrocyclic reactions involve the formation or breaking of a sigma bond within a conjugated pi-system to form a cyclic or acyclic product, respectively. wikipedia.orglibretexts.org These reactions are governed by the principles of orbital symmetry. For a pyridine derivative like this compound, an electrocyclic reaction would require the participation of the pyridine ring's pi system in a ring-closing or ring-opening process. Such reactions are more common in polycyclic aromatic systems or highly strained heterocyclic rings. There is no direct evidence in the reviewed literature to suggest that this compound readily undergoes electrocyclic reactions under standard conditions. The aromatic stability of the pyridine ring would likely disfavor such transformations unless under forcing thermal or photochemical conditions, or if the ring were part of a larger, more complex molecular framework that facilitates such a reaction.

Electrophilic Aromatic Substitution (EAS) Pathways (if observed under forcing conditions)

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it generally unreactive towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). The presence of a strongly deactivating nitro group and a deactivating fluoro group in this compound further diminishes the ring's nucleophilicity. The methyl group is an activating group, but its effect is insufficient to overcome the strong deactivating effects of the nitro and fluoro substituents.

Consequently, this compound is expected to be highly resistant to electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions under standard conditions. If EAS were to occur under extremely forcing conditions (e.g., high temperatures, strong acid catalysts), the directing effects of the existing substituents would come into play. The 2-methyl group would direct electrophiles to the 3 and 5 positions. The 4-nitro group would direct to the 3 and 5 positions (meta to itself). The 5-fluoro atom would direct ortho and para to itself, which are the 4 and 6 positions, but would deactivate the ring. Given the strong deactivating nature of the nitro and fluoro groups, it is highly improbable that electrophilic aromatic substitution is a synthetically viable reaction pathway for this compound.

Table 2: Summary of Expected Reactivity for this compound

| Reaction Type | Reactivity at Methyl Group | Ring Transformation/Rearrangement | Electrophilic Aromatic Substitution |

| Plausibility | Plausible | Theoretically Possible | Highly Unlikely |

| Examples | Functionalization via deprotonation, Radical bromination | Degenerate ring transformations, nih.govnih.gov Sigmatropic shifts in related systems | Not observed under standard conditions |

| Influencing Factors | Acidity of methyl protons, Stability of radical intermediate | Electron deficiency of the pyridine ring | Strong deactivation by nitro and fluoro groups |

Investigations into Reaction Mechanisms

Detailed mechanistic investigations for a specific compound like this compound would typically involve a combination of kinetic studies, spectroscopic identification of intermediates, and computational modeling. While direct studies on this molecule are scarce, the following sections outline the standard approaches used to investigate the mechanisms of related nitropyridine derivatives.

Identification of Intermediates

In the context of SNAr reactions, the key intermediate is the Meisenheimer complex, a resonance-stabilized anionic σ-complex. For this compound, the attack of a nucleophile at the carbon atom bearing the fluorine atom would lead to the formation of a Meisenheimer complex. The negative charge of this intermediate is delocalized across the pyridine ring and, most importantly, onto the oxygen atoms of the nitro group. This delocalization provides significant stabilization to the intermediate.

The identification of such intermediates is typically achieved through spectroscopic methods such as NMR and UV-Vis spectroscopy, often at low temperatures to increase the lifetime of the transient species. While no specific studies have reported the isolation or direct observation of the Meisenheimer complex for this compound, its formation is a cornerstone of the generally accepted mechanism for this class of reactions.

Table 1: Expected Intermediates in the SNAr Reaction of this compound

| Reactant | Nucleophile | Expected Intermediate |

|---|

Determination of Rate-Determining Steps

For the majority of SNAr reactions, the first step, which involves the nucleophilic attack and the formation of the Meisenheimer complex, is the rate-determining step (RDS). This is because this step disrupts the aromaticity of the pyridine ring, leading to a significant activation energy barrier. The subsequent step, the elimination of the fluoride leaving group and the restoration of aromaticity, is typically fast.

Table 2: General Rate-Determining Steps in SNAr Reactions

| Step | Description | Typical Rate |

|---|---|---|

| 1 | Nucleophilic attack and formation of Meisenheimer complex | Slow (Rate-Determining) |

Isotope Effect Studies

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by providing insight into bond-breaking and bond-forming events in the rate-determining step. This is achieved by replacing an atom in the reactant with one of its heavier isotopes and measuring the effect on the reaction rate. A common application is the deuterium (B1214612) isotope effect, where hydrogen is replaced by deuterium libretexts.orglibretexts.org.

In the context of the SNAr reaction of this compound, a primary kinetic isotope effect would be expected if a C-H bond were broken in the rate-determining step. However, since the key events are the formation of the C-Nu bond and the breaking of the C-F bond, a significant primary hydrogen isotope effect is not anticipated.

A heavy-atom KIE, for instance, involving the isotopic labeling of the carbon atom attached to the fluorine (12C vs. 13C) or the fluorine atom itself, could provide more direct evidence about the C-F bond cleavage in the transition state. If the C-F bond is broken in the rate-determining step, a significant primary kinetic isotope effect would be observed. Conversely, if the nucleophilic attack is the sole rate-determining step, the C-F bond cleavage occurs in a subsequent fast step, and no significant isotope effect related to the leaving group would be expected.

While no specific isotope effect studies have been reported for this compound, research on other SNAr reactions has utilized this technique. For example, studies on the reaction of piperidine with 2,4-dinitrodiphenylsulphone have used sulfur-34 (B105110) isotope effects to demonstrate that carbon-sulfur bond rupture is part of the rate-determining step in certain solvents mcmaster.ca. This highlights the utility of KIEs in probing the nuances of SNAr mechanisms.

Table 3: Hypothetical Isotope Effect Studies for this compound

| Isotopic Substitution | Expected klight/kheavy | Interpretation |

|---|---|---|

| Deuteration of the methyl group | ~1 | C-H bond not broken in RDS |

| 13C at the C-F position | >1 | C-F bond breaking is part of the RDS |

Derivatization Strategies and Synthesis of Analogues from 5 Fluoro 2 Methyl 4 Nitropyridine

Introduction of Diverse Substituents via Cross-Coupling Reactions

Cross-coupling reactions represent a powerful and widely utilized methodology for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 5-Fluoro-2-methyl-4-nitropyridine, these reactions primarily target the carbon-halogen (C-F) bond, and in some instances, can be engineered to proceed at other positions, offering a gateway to a vast array of structural analogues.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The Suzuki-Miyaura, Stille, and Negishi reactions, in particular, provide reliable pathways for the introduction of aryl, heteroaryl, vinyl, and alkyl groups onto the pyridine (B92270) core.

The Suzuki-Miyaura coupling involves the reaction of an organoboron reagent, typically a boronic acid or ester, with a halide or triflate in the presence of a palladium catalyst and a base. beilstein-journals.orgresearchgate.net This reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids. beilstein-journals.org For nitropyridine derivatives, the Suzuki-Miyaura coupling has been successfully employed to synthesize biaryl and heteroaryl-substituted pyridines. nih.gov For instance, the coupling of halo-nitropyridines with various arylboronic acids proceeds efficiently, demonstrating the utility of this method for creating complex molecular scaffolds. nih.gov While specific data for this compound is not extensively reported, analogous reactions with other substituted halopyridines provide insight into typical reaction conditions.

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | >95 | nih.gov |

| 4-AAP-Pd(II) | K₂CO₃ | Ethanol (B145695) | Reflux | Good to Excellent | beilstein-journals.orgnih.gov |

| NiCl₂(PCy₃)₂ | K₃PO₄ | Dioxane | 80 | Good to High | nih.gov |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines.

The Stille reaction utilizes organotin reagents (organostannanes) as the coupling partners with organic halides or triflates, catalyzed by palladium complexes. nih.gov A key advantage of the Stille coupling is the stability of organostannanes to air and moisture. However, the toxicity of tin compounds is a significant drawback. sigmaaldrich.com The reaction mechanism involves oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product. sigmaaldrich.com This methodology has been applied to the synthesis of complex molecules containing pyridine rings. nih.gov

The Negishi coupling employs organozinc reagents, which are known for their high reactivity, often allowing for milder reaction conditions and coupling of a broader range of substrates, including sp³-hybridized carbons. google.com The reaction demonstrates good functional group tolerance, including for nitro groups. orgsyn.orgnih.gov The preparation of the organozinc reagent can be achieved through direct insertion of zinc into an organic halide or by transmetalation from an organolithium or Grignard reagent. sigmaaldrich.comnih.gov The coupling of pyridyl halides with organozinc reagents is a well-established method for the synthesis of substituted bipyridines and other functionalized pyridines. orgsyn.org

Copper- and Other Metal-Catalyzed Coupling Reactions

Beyond palladium, copper-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative for the formation of C-C, C-N, and C-O bonds. The Ullmann condensation, a classic copper-catalyzed reaction, and its modern variants are particularly relevant for the derivatization of halo-pyridines. These reactions can be used to introduce amine, ether, and cyano functionalities. For instance, copper-catalyzed amination of halo-pyridines provides a direct route to aminopyridine derivatives. Similarly, copper-catalyzed cyanation offers a pathway to cyanopyridines, which are valuable intermediates for the synthesis of carboxylic acids, amides, and tetrazoles. organic-chemistry.org

Functionalization of the Pyridine Core via C-H Activation

Direct C-H functionalization has become a transformative strategy in organic synthesis, offering a more atom- and step-economical approach to modifying organic molecules by avoiding the pre-functionalization of starting materials. beilstein-journals.org For this compound, C-H activation presents an opportunity to introduce substituents at positions not readily accessible through classical methods.

Regioselective C-H Borylation and Subsequent Transformations

Iridium-catalyzed C-H borylation has proven to be a robust method for the regioselective introduction of a boronic ester group onto aromatic and heteroaromatic rings. researchgate.netnih.govrsc.org The regioselectivity of this reaction is often governed by steric factors, with borylation typically occurring at the least hindered C-H bond. nih.gov For substituted pyridines, the electronic nature of the substituents and their positions on the ring also play a crucial role in directing the borylation. researchgate.netnih.gov The presence of a substituent at the 2-position can overcome the catalyst inhibition often observed with pyridines due to the coordination of the nitrogen lone pair to the iridium center. nih.govrsc.org The resulting pyridyl boronic esters are versatile intermediates that can undergo a variety of subsequent transformations, most notably Suzuki-Miyaura cross-coupling, to introduce a wide range of substituents.

| Catalyst System | Borylating Agent | Solvent | Temperature (°C) | Key Feature | Reference |

| [Ir(cod)Cl]₂ / dtbpy | B₂pin₂ | Neat or Solvent | 80-100 | Steric control of regioselectivity | researchgate.netnih.gov |

| Ir-LA bifunctional catalyst | B₂pin₂ | Solvent | Ambient to elevated | Meta-selective borylation | researchgate.net |

| Ir/Al cooperative catalysis | B₂pin₂ | Solvent | Ambient to elevated | Para-selective borylation | researchgate.net |

Table 2: General Conditions for Iridium-Catalyzed C-H Borylation of Pyridines.

Oxidative C-H Functionalization

Oxidative C-H functionalization involves the direct coupling of a C-H bond with a suitable partner in the presence of an oxidant. This strategy can be used to form C-C, C-N, and C-O bonds. For electron-deficient pyridines, palladium-catalyzed oxidative C-H arylation has been shown to occur with high regioselectivity at the 3- and 4-positions. sigmaaldrich.com This method complements other C-H functionalization techniques and provides a direct route to biaryl and heteroaryl pyridines.

Modification of Existing Functional Groups

The functional groups already present on the this compound ring, namely the nitro, methyl, and fluoro groups, provide additional handles for derivatization.

The nitro group is highly versatile and can undergo several important transformations. One of the most common is its reduction to an amino group. This can be achieved using various reducing agents, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, or metals like iron, tin, or zinc in acidic media. The resulting 4-amino-5-fluoro-2-methylpyridine (B593846) is a key intermediate for the synthesis of a wide range of derivatives, including amides, sulfonamides, and ureas. Furthermore, the nitro group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for its replacement by various nucleophiles such as alkoxides, thiolates, and amines. nih.govnih.gov

The methyl group at the 2-position can be oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid can effect this transformation, yielding 5-fluoro-4-nitropyridine-2-carboxylic acid. google.com This carboxylic acid can then be converted into a variety of other functional groups, including esters, amides, and acid chlorides, further expanding the synthetic utility of the starting material.

The fluoro group at the 5-position can also be displaced by strong nucleophiles under certain conditions, although it is generally less reactive than the nitro group in SNAr reactions. This provides another potential site for modification, allowing for the introduction of a different set of nucleophiles compared to the substitution of the nitro group. acs.org

| Functional Group | Transformation | Reagents and Conditions | Product | Reference |

| 4-Nitro | Reduction | H₂, Pd/C or Fe/HCl | 4-Amino-5-fluoro-2-methylpyridine | |

| 4-Nitro | Nucleophilic Substitution | NaOMe, MeOH or Amines, DMF | 4-Methoxy or 4-Amino derivatives | nih.gov |

| 2-Methyl | Oxidation | KMnO₄ or HNO₃ | 5-Fluoro-4-nitropyridine-2-carboxylic acid | google.com |

| 5-Fluoro | Nucleophilic Substitution | Strong Nucleophiles | 5-Substituted-2-methyl-4-nitropyridine | acs.org |

Table 3: Common Transformations of the Functional Groups of this compound.

Transformations of the Fluoro Substituent

The fluorine atom at the C-5 position of the pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of both the ring nitrogen and the para-positioned nitro group, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction. masterorganicchemistry.com The SNAr reaction is a cornerstone for introducing a variety of functional groups in place of the fluoride (B91410), which is an excellent leaving group in this context, often showing superior reactivity compared to other halogens like chlorine or bromine. masterorganicchemistry.com

The general mechanism involves the attack of a nucleophile on the electron-deficient carbon atom bearing the fluorine, followed by the departure of the fluoride ion to restore aromaticity. A wide range of nucleophiles can be employed in this transformation.

Key Transformations:

Amination: Reaction with primary or secondary amines leads to the corresponding 5-amino-2-methyl-4-nitropyridine derivatives. This is a common strategy for building more complex molecules, particularly in medicinal chemistry.

Alkoxylation/Aryloxylation: Alcohols and phenols, typically in the presence of a base, can displace the fluoride to form ethers.

Thiolation: Thiolates are effective nucleophiles for replacing the fluoro group, yielding thioethers.

The table below summarizes representative nucleophilic substitution reactions on activated fluoro-pyridines.

| Nucleophile | Reagent Example | Product Type |

| Amine | Morpholine, Piperidine (B6355638) | 5-(Amino)-2-methyl-4-nitropyridine |

| Alcohol | Sodium Methoxide | 5-Methoxy-2-methyl-4-nitropyridine |

| Thiol | Sodium Thiophenoxide | 5-(Phenylthio)-2-methyl-4-nitropyridine |

| This table presents illustrative examples of nucleophilic aromatic substitution reactions. |

Chemical Modifications of the Nitro Group

The nitro group at the C-4 position is a powerful electron-withdrawing group and a key functional handle for derivatization, most notably through reduction to an amino group. jsynthchem.com This transformation converts the strongly deactivating nitro group into a versatile activating amino group, which can then participate in a host of subsequent reactions. The reduction of aromatic nitro compounds is a well-established process in organic synthesis. wikipedia.orgnih.gov

The choice of reducing agent is critical to ensure high yields and chemoselectivity, avoiding the reduction of other functional groups or the pyridine ring itself. commonorganicchemistry.com Common methods include catalytic hydrogenation or the use of dissolving metals in acidic media. commonorganicchemistry.commdpi.com

Common Reduction Methods:

| Reagent | Conditions | Advantages/Disadvantages |

| H₂ / Pd/C | Catalytic hydrogenation | Highly efficient, but can sometimes lead to dehalogenation. commonorganicchemistry.com |

| H₂ / Raney Nickel | Catalytic hydrogenation | Often used to avoid dehalogenation of aryl halides. commonorganicchemistry.com |

| Fe / Acid (e.g., AcOH) | Metal in acidic medium | Mild conditions, good for substrates with other reducible groups. commonorganicchemistry.com |

| SnCl₂ | Metal salt in acidic medium | Mild, chemoselective reduction. commonorganicchemistry.com |

| Zn / Acid (e.g., AcOH) | Metal in acidic medium | Provides a mild method for reduction. commonorganicchemistry.com |

| This table details common reagents for the reduction of aromatic nitro groups to amines. |

Once formed, the 5-fluoro-2-methylpyridin-4-amine is a valuable intermediate. The amino group can be diazotized, acylated, alkylated, or used as a directing group for further substitutions on the pyridine ring.

Derivatization of the Methyl Group

The methyl group at the C-2 position of the pyridine ring exhibits enhanced reactivity due to its proximity to the ring nitrogen. mdpi.comchemicalbook.com This allows for several derivatization strategies that are difficult to achieve with methyl groups on simple benzene (B151609) rings.

Key Reactions:

Oxidation: The methyl group can be oxidized to a carboxylic acid (5-fluoro-4-nitropicolinic acid) using strong oxidizing agents. This introduces a new functional group that can be used for amide or ester formation.

Condensation Reactions: The acidic protons of the methyl group allow it to participate in condensation reactions with aldehydes and ketones. For instance, reaction with aromatic aldehydes in the presence of a suitable catalyst can yield styryl-pyridine derivatives. mdpi.com

Hydroxylation: Reaction with reagents like paraformaldehyde can introduce a hydroxyethyl (B10761427) group at the 2-position. chemicalbook.com

These transformations of the methyl group significantly expand the range of accessible analogues from the parent this compound scaffold.

Synthesis of Complex Heterocyclic Scaffolds Incorporating the Pyridine Moiety

The functionalized pyridine core of this compound serves as an excellent building block for the construction of more complex, fused heterocyclic systems. These larger scaffolds are of significant interest in materials science and drug discovery.

Annulation Reactions to Form Fused Ring Systems

Annulation, or ring-forming, reactions can be employed to build additional rings onto the pyridine framework. These strategies often leverage the existing functional groups to direct the cyclization process. For example, a common approach involves the condensation of a bifunctional reagent with the pyridine derivative to construct a new ring. nih.gov

One strategy involves the initial transformation of the substituents on the pyridine ring to create reactive sites for cyclization. For instance, the methyl group and an adjacent position on the ring could be functionalized to participate in a condensation reaction that closes a new five- or six-membered ring. Palladium-catalyzed intramolecular C-H activation or coupling reactions are modern methods used to achieve such annulations, leading to the formation of polycyclic aromatic systems. acs.org

Construction of Poly-Substituted Pyridine Derivatives

The synthesis of highly substituted pyridines is a key objective in many chemical research programs. nih.govnih.gov this compound is an ideal starting material for this purpose, as its three distinct functional groups can be manipulated in a sequential manner.

A typical synthetic strategy might involve:

Nucleophilic substitution of the fluoro group with a desired nucleophile (e.g., an amine or alcohol).

Reduction of the nitro group to an amine. commonorganicchemistry.com

Functionalization of the newly formed amine (e.g., via acylation, sulfonation, or participation in a coupling reaction).

Modification of the methyl group (e.g., via oxidation or condensation). mdpi.comchemicalbook.com

By carefully selecting the order of these reactions, chemists can control the regiochemistry and achieve a wide variety of substitution patterns on the pyridine ring, creating a library of complex, poly-substituted derivatives from a single, readily available starting material.

Strategies for Late-Stage Derivatization

Late-stage functionalization (LSF) is a powerful strategy, particularly in medicinal chemistry, that involves introducing chemical modifications in the final steps of a synthetic sequence. nih.govacs.org This approach allows for the rapid generation of a diverse library of analogues from a common, advanced intermediate, which is highly efficient for exploring structure-activity relationships.

The chemical handles on this compound make it an excellent substrate for LSF. A complex molecule containing this pyridine core can be synthesized, and then, in the final stages, the fluoro or nitro groups can be modified. acs.org

Fluorine Displacement: The SNAr reaction at the C-5 position is well-suited for LSF. A diverse set of nucleophiles can be introduced at a very late stage to create a range of analogues with varied properties. acs.org

Nitro Group Reduction and Functionalization: The nitro group can be carried through multiple synthetic steps and then reduced to an amine at a late stage. This amine can then be quickly derivatized through reactions like amide bond formation or reductive amination, providing rapid access to a multitude of final compounds. nih.gov

The application of LSF strategies to scaffolds derived from this compound significantly enhances the efficiency of chemical library synthesis for discovery programs.

Theoretical and Computational Chemistry Studies of 5 Fluoro 2 Methyl 4 Nitropyridine

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 5-Fluoro-2-methyl-4-nitropyridine is significantly influenced by its substituent groups: a fluorine atom, a methyl group, and a nitro group attached to the pyridine (B92270) ring. The fluorine and nitro groups are strongly electron-withdrawing, which greatly affects the electron distribution within the molecule. This electronic arrangement is key to understanding the compound's reactivity, particularly its susceptibility to nucleophilic substitution reactions.

Frontier Molecular Orbital (FMO) Theory Applications (HOMO-LUMO gap)

Frontier Molecular Orbital (FMO) theory is instrumental in explaining the chemical reactivity and electronic transitions of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For molecules with similar structures, a smaller HOMO-LUMO gap generally implies higher chemical reactivity. In related nitropyridine derivatives, the HOMO-LUMO energy gap has been shown to be a key factor in their stability. researchgate.net For instance, in a study of 2-amino-3-methyl-5-nitropyridine (B21948), the HOMO-LUMO gap was calculated using the B3LYP/cc-pVTZ basis set to understand its electronic properties and reactive sites. nih.gov The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For many nitropyridine compounds, the LUMO is localized on the nitro group and the pyridine ring, while the HOMO is situated elsewhere on the molecule. researchgate.net

Interactive Data Table: HOMO-LUMO Gap for Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-amino-3-methyl-5-nitropyridine | -6.5 | -2.0 | 4.5 |

| 4-Nitro-2-picoline N-oxide | -7.2 | -2.5 | 4.7 |

| 2-Hydroxy-4-methyl-5-nitropyridine (B1296462) | -6.8 | -2.3 | 4.5 |

Note: The data in this table is illustrative and based on typical values for similar compounds. Precise values for this compound would require specific calculations.

Charge Distribution and Electrostatic Potential Maps

The charge distribution in this compound is highly polarized. The electron-withdrawing nitro and fluoro groups create regions of positive and negative electrostatic potential across the molecule. An electrostatic potential map visually represents these charge distributions, highlighting the areas most likely to interact with other charged species.

In a typical nitropyridine, the nitro group and the nitrogen atom of the pyridine ring are electron-rich regions (negative potential), while the hydrogen atoms and certain parts of the carbon skeleton are electron-poor (positive potential). The electrostatic potential map for a similar compound, 2-amino-3-methyl-5-nitropyridine, was used to identify its chemically reactive sites. nih.gov The electron-withdrawing nature of the nitro group at the C-4 position and the fluorine at the C-5 position in this compound is expected to increase the positive charge density at the C-2 and C-6 positions, making them susceptible to nucleophilic attack.

Density Functional Theory (DFT) Applications for Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional structure of molecules. By calculating the electron density, DFT can determine the most stable arrangement of atoms, known as the optimized geometry. This is crucial for understanding the molecule's physical and chemical properties.

For many organic molecules, DFT calculations have proven to be highly accurate in predicting bond lengths, bond angles, and dihedral angles. For example, in a study of 2-amino-3-methyl-5-nitropyridine, DFT calculations with various basis sets were used to determine its optimized geometry. nih.gov

Conformational Analysis and Energy Minima

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, the orientation of the methyl and nitro groups can lead to different conformers. DFT calculations can be used to find the energy minima corresponding to the most stable conformers. A study on 2-hydroxy-4-methyl-5-nitropyridine investigated its conformational stability using computational methods. sigmaaldrich.com

Basis Set and Functional Dependence in Structural Predictions

Interactive Data Table: Predicted Bond Lengths for a Nitropyridine Derivative

| Bond | B3LYP/6-311G(d,p) (Å) | B3LYP/cc-pVTZ (Å) |

| C2-C3 | 1.420 | 1.422 |

| N1-C2 | 1.340 | 1.341 |

| N1-C6 | 1.320 | 1.322 |

Note: This data is for 2-amino-3-methyl-5-nitropyridine and serves as an example of how bond lengths can be predicted using DFT. nih.gov

Computational Prediction of Spectroscopic Parameters

Computational methods can also be used to predict the spectroscopic properties of a molecule, such as its vibrational (infrared and Raman) and electronic (UV-Visible) spectra. These predictions can be compared with experimental data to confirm the molecule's structure and understand its vibrational modes and electronic transitions.

Theoretical ¹H and ¹³C NMR Chemical Shifts

The prediction of nuclear magnetic resonance (NMR) spectra through computational means is a well-established method for verifying chemical structures and understanding electronic environments. For this compound, theoretical ¹H and ¹³C NMR chemical shifts are typically calculated using Density Functional Theory (DFT).

The standard and most reliable method for this purpose is the Gauge-Including Atomic Orbital (GIAO) approach. rsc.org This method effectively calculates the magnetic shielding tensors for each nucleus. The calculations are commonly performed with hybrid functionals like B3LYP, in conjunction with a suitable basis set such as 6-311+G(d,p) or cc-pVDZ, to provide a good balance between accuracy and computational cost. rsc.orgnih.gov The computed shielding constants are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The predicted chemical shifts are highly sensitive to the molecule's geometry, which must first be optimized at the chosen level of theory. The electron-withdrawing effects of the nitro group at C4 and the fluorine atom at C5 are expected to cause significant deshielding (higher ppm values) for adjacent ring carbons and protons. Conversely, the electron-donating methyl group at C2 would induce some shielding.

Table 1: Representative Theoretical NMR Chemical Shifts for this compound Calculated using DFT/GIAO methodology. Values are illustrative of typical results from such calculations.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C2 | 158.5 | H3 | 8.15 |

| C3 | 118.0 | H6 | 8.90 |

| C4 | 145.0 | CH₃ | 2.60 |

| C5 | 150.2 (¹JCF ≈ 250 Hz) | ||

| C6 | 142.8 | ||

| CH₃ | 18.5 |

Simulated Infrared and Raman Spectra

Vibrational spectroscopy is crucial for identifying functional groups and understanding the bonding within a molecule. Theoretical simulations of infrared (IR) and Raman spectra for this compound are conducted using DFT calculations to determine the vibrational frequencies and their corresponding intensities. cardiff.ac.uk

Following a geometry optimization, a frequency calculation is performed at the same level of theory, often B3LYP with a basis set like 6-311+G**, to compute the harmonic vibrational modes. researchgate.netnih.gov It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data. nih.gov

Key predicted vibrations for this compound would include:

NO₂ vibrations : Asymmetric and symmetric stretching modes, typically appearing at high frequencies (e.g., ~1550 cm⁻¹ and ~1350 cm⁻¹).

C-F stretch : A strong vibration characteristic of the carbon-fluorine bond.

Pyridine ring modes : Complex stretching and bending vibrations of the aromatic ring.

CH₃ modes : Symmetric and asymmetric stretching and bending vibrations of the methyl group.

Simulated spectra are generated by plotting the scaled frequencies and their calculated intensities as Lorentzian or Gaussian peaks, which can be directly compared to experimental FTIR and FT-Raman spectra. researchgate.net

Table 2: Selected Simulated Vibrational Frequencies for this compound Illustrative frequencies based on DFT calculations for substituted nitropyridines.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

| C-H Stretch (Aromatic) | 3100 - 3050 | Medium | Strong |

| C-H Stretch (Methyl) | 2980 - 2900 | Medium | Medium |

| NO₂ Asymmetric Stretch | ~1550 | Very Strong | Medium |

| Pyridine Ring Stretch (C=C, C=N) | 1600 - 1450 | Strong | Strong |

| NO₂ Symmetric Stretch | ~1350 | Strong | Very Strong |

| C-F Stretch | ~1250 | Strong | Weak |

| C-N Stretch | ~850 | Medium | Medium |

UV-Vis Absorption Spectrum Prediction

The electronic transitions of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netresearchgate.net This method calculates the excitation energies from the ground state to various excited states, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range.

The presence of the nitro group, a strong chromophore, and the pyridine ring system are expected to result in significant absorption. TD-DFT calculations, often performed on the previously optimized geometry, can predict the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The choice of functional and basis set, as well as the inclusion of solvent effects via a continuum model, is critical for achieving accurate predictions that can be compared with experimental UV-Vis spectra.

Table 3: Predicted UV-Vis Absorption Maxima (λ_max) for this compound Illustrative data based on TD-DFT calculations for similar aromatic nitro compounds.

| Transition Type | Predicted λ_max (nm) | Oscillator Strength (f) |

| π → π | ~275 | High (~0.4) |

| n → π | ~340 | Low (~0.05) |

Mechanistic Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the reaction mechanisms of this compound, particularly for nucleophilic aromatic substitution (S_NAr) reactions. The pyridine ring is electron-deficient, and this effect is greatly amplified by the potent electron-withdrawing nitro group at the C4 position, making the ring susceptible to attack by nucleophiles. The fluorine atom at C5 is a potential leaving group in such reactions.

Transition State Identification and Energy Barriers

For a nucleophilic aromatic substitution reaction on this compound, computational methods are used to map out the potential energy surface. The reaction is expected to proceed via a two-step mechanism involving a high-energy intermediate known as a Meisenheimer complex.

DFT calculations are employed to locate the geometries of the transition states (TS) that connect the reactants to the intermediate (TS1) and the intermediate to the products (TS2). Frequency calculations are then performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the highest-energy transition state determines the activation energy barrier for the reaction, which governs the reaction rate.

Reaction Coordinate Analysis

A reaction coordinate analysis, also known as an Intrinsic Reaction Coordinate (IRC) calculation, is performed to verify that an identified transition state correctly connects the desired reactants and products (or intermediates). Starting from the geometry of the transition state, the IRC calculation follows the path of steepest descent on the potential energy surface in both the forward and reverse directions. A successful IRC analysis will trace the minimum energy path from the transition state downhill to the energy minima of the reactant complex on one side and the intermediate or product complex on the other, confirming the proposed mechanistic step. This provides a clear and detailed visualization of the molecular transformations occurring during the reaction.

Solvent Effects in Computational Models

Reactions like nucleophilic aromatic substitution are highly influenced by the solvent, as the transition states and intermediates are often charged and polar. nih.gov Computational models must account for these solvent effects to provide realistic energy barriers and reaction pathways.

Two primary methods are used:

Implicit Solvation Models : The Polarizable Continuum Model (PCM) is the most common approach. Here, the solvent is treated as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute and the solvent.

Explicit Solvation Models : For a more detailed analysis, a small number of individual solvent molecules can be explicitly included in the calculation, typically those directly interacting with the solute in the first solvation shell. This is often combined with an implicit model for the bulk solvent in a hybrid approach.

For S_NAr reactions of this compound, modeling in a polar aprotic solvent like DMSO, which is known to accelerate such reactions, is crucial for obtaining results that correlate well with experimental observations. nih.gov

Analysis of Aromaticity and Stability

The aromaticity of the pyridine ring in this compound is a key determinant of its chemical behavior. Computational methods are employed to quantify this property and to understand the energetic stability of the molecule.

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic compound. It involves calculating the magnetic shielding at the center of a ring or at a point just above it. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests an anti-aromatic character.

For this compound, the presence of a strongly electron-withdrawing nitro group at the 4-position and a highly electronegative fluorine atom at the 5-position significantly influences the electron density distribution within the pyridine ring. In contrast, the methyl group at the 2-position is a weak electron-donating group. Computational studies on substituted pyridines have shown that electron-withdrawing groups tend to increase the aromatic character of the ring. sid.ir

While specific NICS values for this compound are not extensively documented in publicly available literature, estimations can be made based on theoretical studies of similarly substituted pyridines. The calculated NICS values are typically reported at the ring center, denoted as NICS(0), and at 1 Å above the plane of the ring, denoted as NICS(1). The latter is often considered a better measure of the π-electron contribution to aromaticity.

Table 1: Estimated NICS Values (in ppm) for this compound and Related Compounds

| Compound | NICS(0) | NICS(1) | Aromaticity |

| Benzene (B151609) (for reference) | -7.6 | -9.7 | Aromatic |

| Pyridine | -4.7 | -8.8 | Aromatic |

| This compound | -5.5 to -7.0 | -9.5 to -11.0 | Aromatic |

Note: The values for this compound are estimated based on the expected electronic effects of the substituents as reported in computational studies of other substituted pyridines. The negative values affirm the aromatic nature of the pyridine ring.

The strong electron-withdrawing nature of the nitro and fluoro groups is expected to enhance the diatropic ring current, leading to more negative NICS values compared to unsubstituted pyridine, thereby indicating a higher degree of aromaticity.

The presence of the fluorine atom and the nitro group, both strong electron-withdrawing groups, generally leads to a stabilization of the pyridine ring through inductive effects and resonance. However, the specific positioning of these groups is crucial. In this compound, the nitro group is at a position that allows for significant resonance stabilization by delocalizing the ring's π-electrons. The fluorine atom further enhances this effect through its strong inductive pull. The methyl group, being electron-donating, has a comparatively smaller, slightly destabilizing effect in this context.

Future Research Directions and Unexplored Avenues for 5 Fluoro 2 Methyl 4 Nitropyridine

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of greener, safer, and more efficient chemical processes is a driving force in modern synthetic chemistry. For a valuable intermediate like 5-Fluoro-2-methyl-4-nitropyridine, developing sustainable manufacturing methods is a key objective.

Traditional batch synthesis of nitropyridine derivatives often involves hazardous reagents and challenging reaction conditions. Continuous flow chemistry offers a promising alternative, providing enhanced safety, better heat and mass transfer, and the potential for automation and scalability. The industrial production of related compounds has already seen benefits from the use of continuous flow reactors, which can improve yield and purity.

Future research could focus on translating the synthesis of this compound into a continuous flow process. A key area of investigation would be the nitration step, which is often highly exothermic. The use of microreactors could allow for precise temperature control, minimizing the formation of byproducts and improving the safety profile of the reaction. google.com Similarly, subsequent functionalization reactions, such as nucleophilic aromatic substitution (SNAr), could be performed in-line, telescoping multiple synthetic steps into a single, continuous operation. This would reduce waste, energy consumption, and the need for manual handling of intermediates.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign approach to chemical synthesis. While the application of biocatalysis to heavily functionalized pyridines is still an emerging field, it presents exciting opportunities for this compound.

A primary avenue for exploration is the selective reduction of the nitro group. Nitroreductase enzymes could potentially reduce the nitro group to an amino group under mild, aqueous conditions, avoiding the use of heavy metal catalysts commonly employed in traditional reductions. This would yield 5-fluoro-2-methylpyridin-4-amine, a valuable intermediate for further derivatization. Another area of interest is the potential for enzymatic modification of the methyl group, although this remains a more challenging transformation.

Discovery of Unprecedented Reactivity Patterns

The unique electronic nature of this compound, conferred by the interplay of the electron-withdrawing nitro and fluoro groups and the electron-donating methyl group, suggests that its reactivity is not limited to conventional pathways.

Beyond the well-documented SNAr reactions at the 4-position, future studies could investigate less common reaction pathways. For instance, the fluorine atom at the 5-position, while generally less reactive than the nitro group in nucleophilic substitutions, could be activated under specific catalytic conditions. Research into transition-metal-catalyzed C-F bond activation could open up new avenues for cross-coupling reactions at this position.

Furthermore, the potential for radical-based transformations remains largely unexplored. The nitro group can participate in single-electron transfer (SET) processes, which could initiate radical-mediated cyclizations or additions, leading to the formation of complex polycyclic structures.

Cascade reactions, also known as domino or tandem reactions, are chemical processes where multiple bond-forming events occur consecutively in a single synthetic operation without the isolation of intermediates. wikipedia.org These reactions are highly efficient in building molecular complexity from simple starting materials. wikipedia.orgub.edu

This compound is an ideal substrate for the design of novel cascade sequences. For example, a nucleophilic attack at the 4-position could displace the nitro group, and the introduced functionality could then participate in an intramolecular reaction with the methyl group at the 2-position. A hypothetical cascade could involve an initial SNAr reaction followed by an intramolecular condensation or cyclization, leading to the rapid assembly of fused heterocyclic systems. The goal of such a strategy is to form multiple new bonds in a single, atom-economical step. wikipedia.org

Exploration of New Catalytic Systems for Functionalization

The development of new catalysts is crucial for expanding the synthetic utility of this compound. While traditional catalysts for reactions like hydrogenation are effective, there is a need for more selective and versatile catalytic systems.